molecular formula C7H11N3OS B2497661 1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone CAS No. 107401-79-6

1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone

Cat. No.: B2497661
CAS No.: 107401-79-6
M. Wt: 185.25
InChI Key: JTLFAGXHEHPGGK-UHFFFAOYSA-N
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Description

1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone is a thiazole derivative known for its diverse applications in various scientific fields. Thiazole compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound has garnered attention due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone typically involves the reaction of 2-ethylamino-4-aminothiazole with ethanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran.

    Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Alkylated or acylated thiazole derivatives

Scientific Research Applications

1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone has been extensively studied for its applications in:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in the treatment of infections and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone involves its interaction with various molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s thiazole ring is crucial for its binding to specific enzymes or receptors, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-2-methylamino-thiazol-5-yl)-ethanone
  • 1-(4-Amino-2-phenylamino-thiazol-5-yl)-ethanone
  • 1-(4-Amino-2-benzylamino-thiazol-5-yl)-ethanone

Uniqueness

1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone stands out due to its specific ethylamino substitution, which imparts unique chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-3-9-7-10-6(8)5(12-7)4(2)11/h3,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLFAGXHEHPGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=C(S1)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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